

# Chitotriose trihydrochloride chemical and physical properties.

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## Compound of Interest

Compound Name: Chitotriose trihydrochloride

Cat. No.: B15587809

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## Chitotriose Trihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Chitotriose trihydrochloride** is an oligosaccharide derived from the partial hydrolysis of chitosan, which itself is a deacetylation product of chitin. As a trimer of  $\beta$ -(1  $\rightarrow$  4)-linked D-glucosamine units with hydrochloride salts, it represents a well-defined chitooligosaccharide (COS). These compounds are of significant interest in biomedical and pharmaceutical research due to their biocompatibility, biodegradability, and diverse biological activities.<sup>[1][2]</sup> **Chitotriose trihydrochloride** serves as a valuable tool in glycobiology, immunology, and drug development for studying enzyme-substrate interactions, immune modulation, and its potential as a therapeutic agent.<sup>[3][4]</sup> Its applications range from serving as a substrate for chitinase enzymes to being explored for its antioxidant, anti-inflammatory, and antitumor properties.<sup>[3][5]</sup> <sup>[6][7]</sup>

### Chemical and Physical Properties

The fundamental chemical and physical properties of **Chitotriose trihydrochloride** are summarized below. These properties are crucial for its handling, formulation, and application in

experimental settings. Data has been aggregated from various chemical suppliers and databases.

**Table 1: Chemical Identification and Formula**

Property	Value	References
Chemical Name	(2R,3R,4S,5R)-2-amino-4- [(2S,3R,4R,5S,6R)-3-amino-5- [(2S,3R,4R,5S,6R)-3-amino- 4,5-dihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 4-hydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 3,5,6- trihydroxyhexanal;trihydrochlori de	[8]
Synonyms	Chitosan trimer, Chitosan trimer trihydrochloride, Chitotriose 3HCl	[3][4][9][10]
Molecular Formula	C <sub>18</sub> H <sub>35</sub> N <sub>3</sub> O <sub>13</sub> ·3HCl	[3][4][9][10]
Molecular Weight	610.86 g/mol	[3][4][9]
CAS Number	117436-78-9, 41708-93-4	[3][4][9][10]
MDL Number	MFCD23380205, MFCD00210268	[3][4]
PubChem CID	131866476	[8]

**Table 2: Physical and Spectroscopic Properties**

Property	Value	References
Appearance	White to almost white powder or crystal	[3][4][9]
Melting Point	254 - 256 °C	[3][11]
Boiling Point	903.7 °C (Predicted)	[12][13]
Solubility	Soluble in water	[13][14]
Optical Rotation	$[\alpha]_{D^{20}} = +26$ to $+31^\circ$ (c=1 in H <sub>2</sub> O)	[4][14]
Purity	≥85% (qNMR), ≥98% (HPLC)	[3][4][9][10]

**Table 3: Storage and Handling**

Property	Value	References
Storage Temperature	2 - 8 °C or -20 °C	[3][4]
Storage Conditions	Store under inert gas, Hygroscopic	[3][14]

## Biological Activity and Signaling Pathways

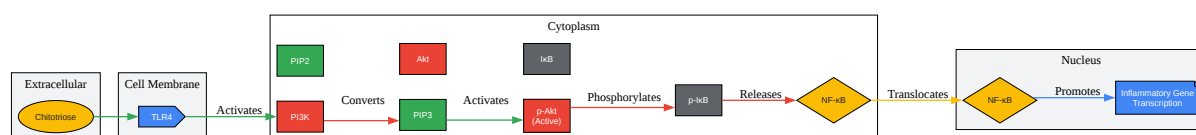
Chitooligosaccharides, including chitotriose, exhibit a range of biological activities by modulating key cellular signaling pathways. These activities are foundational to their potential therapeutic applications.

**Antioxidant Activity:** Chitotriose has been shown to possess antioxidant properties by effectively scavenging hydroxyl radicals.[7] It can inhibit the hydroxylation of benzoate to salicylate, a reaction mediated by hydroxyl radicals, with an IC<sub>50</sub> value of 80 μM.[5][7]

**Immunomodulatory Effects:** COS can stimulate macrophages, leading to the production of proinflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[3] This stimulation is mediated through the activation of several critical signaling cascades.

**Signaling Pathway Involvement:**

- MAPK and PI3K/Akt Pathways: COS activate macrophages through the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway (ERK, JNK, p38) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[3][4]
- NF- $\kappa$ B Pathway: Activation of the above pathways is often dependent on the activation of Nuclear Factor-kappa B (NF- $\kappa$ B).[3][4] COS can promote the nuclear translocation of the p65 subunit of NF- $\kappa$ B, leading to the transcription of target genes involved in the inflammatory response.[3]
- AMPK Pathway: In some contexts, COS can activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in regulating cellular energy metabolism and can suppress NF- $\kappa$ B-mediated inflammatory responses.[5]



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**Caption:** Simplified PI3K/Akt signaling pathway activated by Chitotriose.

## Experimental Protocols

Detailed methodologies for the characterization and activity assessment of **Chitotriose trihydrochloride** are critical for reproducible research. Below are representative protocols for purity determination and antioxidant activity evaluation.

## Purity Determination by Quantitative $^1\text{H}$ NMR (qNMR)

Objective: To determine the absolute purity of a **Chitotriose trihydrochloride** sample using an internal standard.

## Methodology:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **Chitotriose trihydrochloride** and a suitable internal standard (e.g., maleic acid, certified reference material) into a clean vial using an analytical balance (accuracy  $\pm 0.01$  mg).
  - Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D<sub>2</sub>O) in which both the analyte and the standard are fully soluble.
  - Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - Acquire a quantitative <sup>1</sup>H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
  - Use a pulse sequence with a long relaxation delay ( $D1 \geq 5$  times the longest  $T_1$  of both the analyte and standard) to ensure full relaxation of all protons. A typical D1 is 30-60 seconds.
  - Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>150:1 for the signals of interest).
- Data Processing:
  - Apply a Fourier transform to the FID with minimal line broadening (e.g., LB = 0.1 Hz).
  - Carefully phase the spectrum and perform a baseline correction (e.g., 5th order polynomial) across the entire spectrum.
  - Integrate well-resolved, non-overlapping signals for both **Chitotriose trihydrochloride** and the internal standard.
- Purity Calculation:
  - The purity (P) of the analyte is calculated using the following equation:  $P (\%) = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$

- Where:
  - I: Integral value of the signal
  - N: Number of protons corresponding to the integrated signal
  - MW: Molecular weight
  - m: mass
  - P\_std: Purity of the internal standard

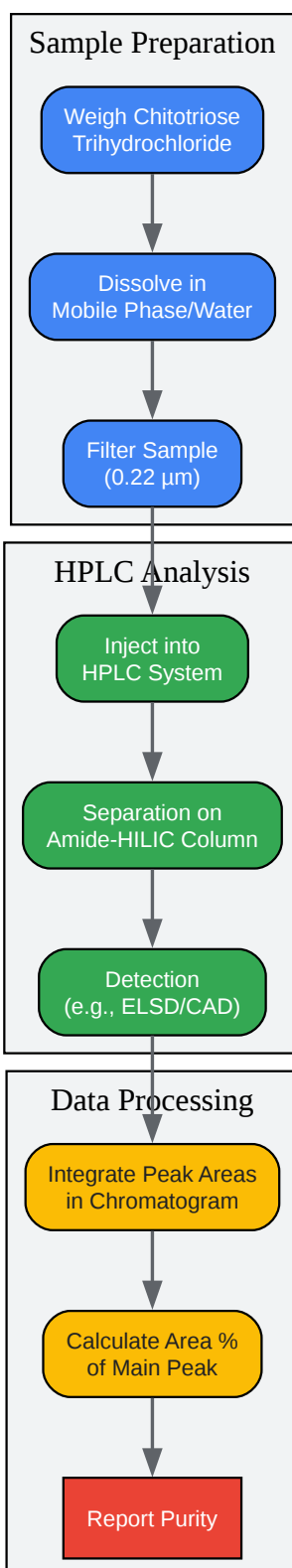
## Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of **Chitotriose trihydrochloride** by separating it from potential impurities.

Methodology:

- System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index Detector (RID), as oligosaccharides have poor UV absorbance).
- Chromatographic Conditions:
  - Column: A column suitable for oligosaccharide separation, such as an amino-propyl or amide-HILIC column (e.g., TSK-gel Amide-80).
  - Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 80% acetonitrile/20% water to 40% acetonitrile/60% water over 30 minutes.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30-40 °C.
  - Injection Volume: 10-20 µL.

- Sample Preparation:
  - Prepare a stock solution of **Chitotriose trihydrochloride** in the initial mobile phase or water at a concentration of approximately 1 mg/mL.
  - Filter the sample through a 0.22 µm syringe filter before injection.
- Analysis:
  - Inject the sample and record the chromatogram.
  - Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.



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**Caption:** General workflow for HPLC purity analysis of **Chitotriose trihydrochloride**.



## In Vitro Hydroxyl Radical Scavenging Assay

Objective: To evaluate the ability of **Chitotriose trihydrochloride** to scavenge hydroxyl radicals ( $\bullet\text{OH}$ ) generated by the Fenton reaction.

Methodology:

- Reagent Preparation:
  - Phosphate buffer (e.g., 50 mM, pH 7.4).
  - 2-Deoxyribose solution (e.g., 28 mM in buffer).
  - Ferric chloride ( $\text{FeCl}_3$ ) solution (e.g., 1 mM in buffer).
  - Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 1 mM in buffer).
  - Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) solution (e.g., 10 mM in buffer).
  - Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v).
  - Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH).
  - Test sample: A series of concentrations of **Chitotriose trihydrochloride** dissolved in buffer.
- Assay Procedure:
  - In a microcentrifuge tube, mix 100  $\mu\text{L}$  of  $\text{FeCl}_3$ , 100  $\mu\text{L}$  of EDTA, 200  $\mu\text{L}$  of 2-deoxyribose, and 200  $\mu\text{L}$  of the test sample at various concentrations.
  - Initiate the reaction by adding 200  $\mu\text{L}$  of  $\text{H}_2\text{O}_2$ .
  - Incubate the mixture at 37 °C for 1 hour.
  - Stop the reaction by adding 1 mL of TCA and 1 mL of TBA solution.
  - Heat the mixture in a boiling water bath for 15 minutes to develop the pink chromogen.

- Cool the tubes to room temperature and measure the absorbance at 532 nm.
- Calculation:
  - The percentage of hydroxyl radical scavenging activity is calculated as follows:  
$$\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$$
  - Where  $A_{\text{control}}$  is the absorbance of the control (without the test sample) and  $A_{\text{sample}}$  is the absorbance in the presence of the test sample.
  - The  $IC_{50}$  value (the concentration of the sample that scavenges 50% of the hydroxyl radicals) can be determined by plotting the scavenging activity against the sample concentration.

## Conclusion

**Chitotriose trihydrochloride** is a well-defined oligosaccharide with significant potential in scientific research and development. Its characterized chemical and physical properties provide a solid foundation for its use in various applications. The compound's ability to modulate key signaling pathways, such as MAPK, PI3K/Akt, and NF- $\kappa$ B, underscores its potential as an immunomodulatory and antioxidant agent. The standardized experimental protocols outlined in this guide for purity assessment and activity screening are essential for obtaining reliable and reproducible data, facilitating further exploration into the therapeutic and biotechnological applications of this versatile molecule.

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